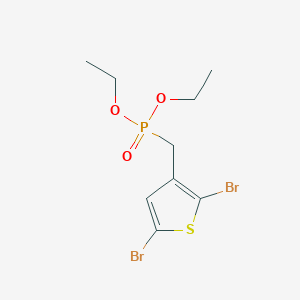
Diethyl (2,5-dibromothiophen-3-yl)methylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2,5-dibromothiophen-3-yl)methylphosphonate is an organophosphorus compound with the molecular formula C9H13Br2O3PS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl (2,5-dibromothiophen-3-yl)methylphosphonate can be synthesized through a multi-step process involving the bromination of thiophene followed by phosphonation. The general synthetic route involves:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to yield 2,5-dibromothiophene.
Phosphonation: The 2,5-dibromothiophene is then reacted with diethyl phosphite under suitable conditions to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling, forming carbon-carbon bonds with various aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents.
Coupling Reactions: Palladium catalysts are typically used in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted thiophenes can be formed.
Coupling Products: Conjugated polymers or complex aromatic systems can be synthesized.
Wissenschaftliche Forschungsanwendungen
Diethyl (2,5-dibromothiophen-3-yl)methylphosphonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of conjugated polymers and organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: Its derivatives may be explored for potential biological activities and as probes in biochemical studies.
Wirkmechanismus
The mechanism of action of diethyl (2,5-dibromothiophen-3-yl)methylphosphonate in chemical reactions involves the activation of the thiophene ring and the phosphonate group. The bromine atoms facilitate electrophilic substitution reactions, while the phosphonate group can participate in various coupling reactions. The molecular targets and pathways depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
2,5-Dibromothiophene: A simpler analog without the phosphonate group, used in similar coupling reactions.
Diethyl (2,5-dibromophenyl)methylphosphonate: A related compound with a phenyl ring instead of a thiophene ring.
Uniqueness: Diethyl (2,5-dibromothiophen-3-yl)methylphosphonate is unique due to the presence of both bromine atoms and a phosphonate group on the thiophene ring. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical transformations, making it valuable in both organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
30807-49-9 |
|---|---|
Molekularformel |
C9H13Br2O3PS |
Molekulargewicht |
392.05 g/mol |
IUPAC-Name |
2,5-dibromo-3-(diethoxyphosphorylmethyl)thiophene |
InChI |
InChI=1S/C9H13Br2O3PS/c1-3-13-15(12,14-4-2)6-7-5-8(10)16-9(7)11/h5H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
HYJOOWVJGRPCNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=C(SC(=C1)Br)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1-formamidocyclopentane-1-carboxamide](/img/structure/B12448445.png)
![Methyl [6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12448449.png)
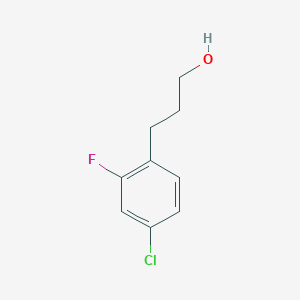
![4,9-Bis(trifluoromethyl)pyrano-[2,3-G]-chromene-2,7-dione](/img/structure/B12448457.png)
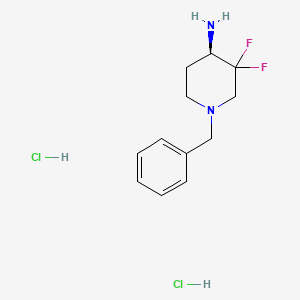
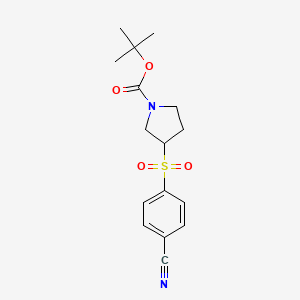
![2-[(2-Chlorobenzyl)sulfanyl]-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B12448473.png)
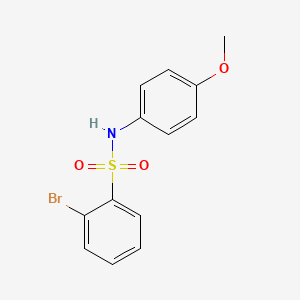
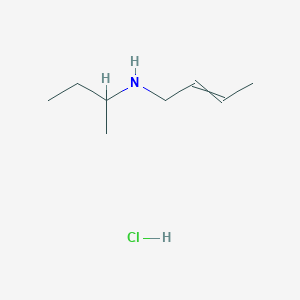
![Ethyl 2-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12448501.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-N-carbamimidoylbenzenesulfonamide](/img/structure/B12448507.png)
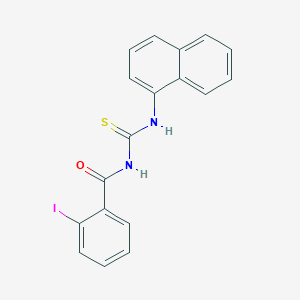

![4-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B12448529.png)
